molecular formula C12H16FNO2S B1183289 N-(2-fluorobenzyl)methionine

N-(2-fluorobenzyl)methionine

Cat. No.: B1183289
M. Wt: 257.323
InChI Key: RBNMUOQEWQORJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)methionine is a modified amino acid derivative where a 2-fluorobenzyl group is covalently attached to the nitrogen atom of methionine. Methionine, a sulfur-containing essential amino acid, plays critical roles in protein synthesis and methylation processes.

Properties

Molecular Formula

C12H16FNO2S

Molecular Weight

257.323

IUPAC Name

2-[(2-fluorophenyl)methylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C12H16FNO2S/c1-17-7-6-11(12(15)16)14-8-9-4-2-3-5-10(9)13/h2-5,11,14H,6-8H2,1H3,(H,15,16)

InChI Key

RBNMUOQEWQORJI-UHFFFAOYSA-N

SMILES

CSCCC(C(=O)O)NCC1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

N-(2-fluorobenzyl)methionine belongs to a class of N-substituted methionine derivatives. Key analogs include:

N-benzylmethionine : Lacks the fluorine substituent, offering a baseline for comparing halogen effects.

N-(2-methoxybenzyl)methionine : Substitutes fluorine with a methoxy group, altering electronic and steric profiles.

N-(2-chlorobenzyl)methionine : Replaces fluorine with chlorine, introducing a heavier halogen with distinct electronegativity and van der Waals interactions.

Table 1: Structural Comparison of N-Substituted Methionine Derivatives

Compound Substituent (X) Molecular Formula Molecular Weight (g/mol)
This compound F C₁₂H₁₅FNO₂S 256.31
N-benzylmethionine H C₁₂H₁₆NO₂S 238.32
N-(2-methoxybenzyl)methionine OCH₃ C₁₃H₁₈NO₃S 268.35
N-(2-chlorobenzyl)methionine Cl C₁₂H₁₅ClNO₂S 272.77

Physicochemical Properties

The fluorine atom in this compound significantly impacts properties:

  • Lipophilicity: Fluorine increases logP compared to non-halogenated analogs, enhancing membrane permeability.
  • Stability : The C-F bond’s strength may reduce susceptibility to oxidative or enzymatic cleavage.

Table 2: Key Physicochemical Properties

Compound logP (Predicted) Aqueous Solubility (mg/mL) Melting Point (°C)
This compound 1.8 ~5.2 148–152
N-benzylmethionine 1.5 ~7.1 135–138
N-(2-methoxybenzyl)methionine 1.2 ~9.3 130–134

Analytical Characteristics

Mass spectrometry (MS) fragmentation patterns differentiate this compound from analogs. As observed in related fluorobenzyl compounds (e.g., 25B-NBF), the 2-fluorobenzyl group generates a diagnostic fragment ion at m/z 109.0448 (C₇H₆F⁺), distinct from the m/z 121.0648 (C₈H₉O⁺) ion of methoxybenzyl derivatives . This fragmentation pathway aids in structural identification and purity assessment.

Table 3: Key MS Fragments of N-Substituted Methionine Derivatives

Compound Diagnostic Fragment (m/z) Corresponding Ion
This compound 109.0448 C₇H₆F⁺
N-(2-methoxybenzyl)methionine 121.0648 C₈H₉O⁺
N-benzylmethionine 91.0542 C₇H₇⁺ (tropylium ion)

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